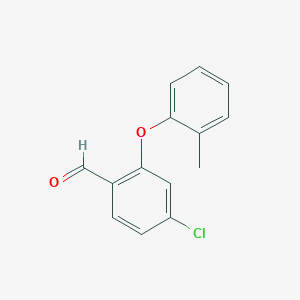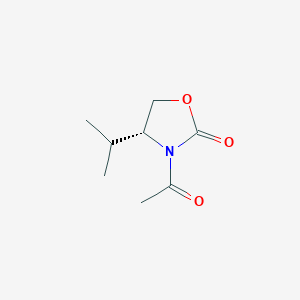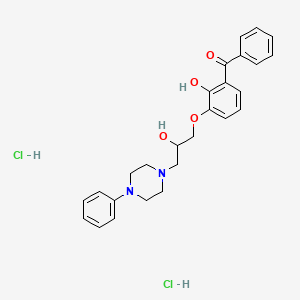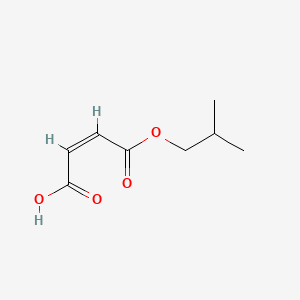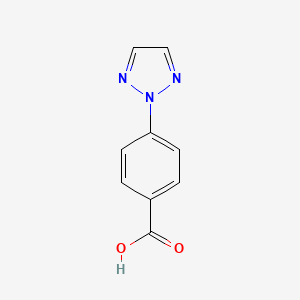
3-Methylpentane-1,3,5-triol, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentane-1,3,5-triol, sodium salt is an organic compound with the molecular formula C6H13NaO3. It is a sodium salt derivative of 3-methylpentane-1,3,5-triol, which is a triol containing three hydroxyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpentane-1,3,5-triol, sodium salt typically involves the reaction of 3-methylpentane-1,3,5-triol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the hydroxyl groups of the triol react with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion to the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 3-methylpentane-1,3,5-triol. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpentane-1,3,5-triol, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
3-Methylpentane-1,3,5-triol, sodium salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or in drug formulation studies.
Industry: In the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-methylpentane-1,3,5-triol, sodium salt involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, affecting their activity. The sodium ion can also play a role in ionic interactions, influencing the compound’s overall reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpentane-1,3,4-triol: Another triol with a similar structure but different hydroxyl group positioning.
3-Methyl-1,3,5-pentanetriol: A closely related compound with similar chemical properties.
Uniqueness
3-Methylpentane-1,3,5-triol, sodium salt is unique due to its specific arrangement of hydroxyl groups and the presence of a sodium ion. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
68683-37-4 |
|---|---|
Formule moléculaire |
C6H13NaO3 |
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
sodium;3,5-dihydroxy-3-methylpentan-1-olate |
InChI |
InChI=1S/C6H13O3.Na/c1-6(9,2-4-7)3-5-8;/h7,9H,2-5H2,1H3;/q-1;+1 |
Clé InChI |
HSOFDBACWXHATI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)(CC[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


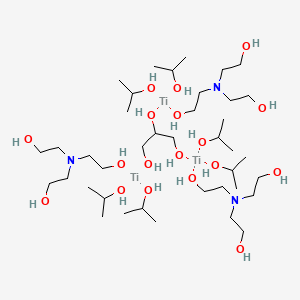
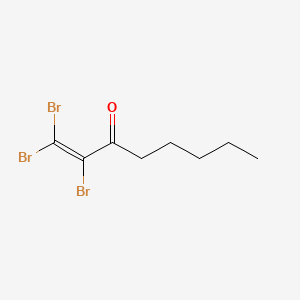
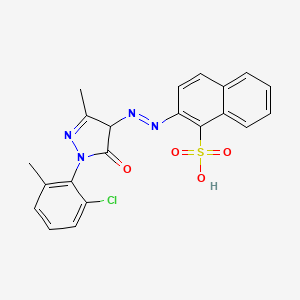
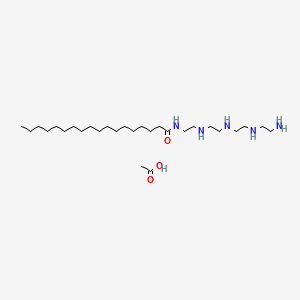
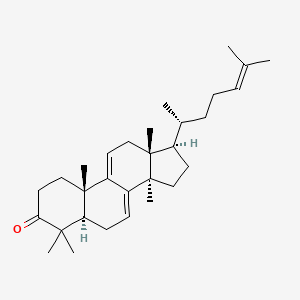
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
